5-chloro-1H-1,2,4-triazole-3-carbonitrile
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Overview
Description
5-chloro-1H-1,2,4-triazole-3-carbonitrile is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a chlorine atom at the 5th position and a cyano group at the 3rd position of the triazole ring. It is known for its diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1H-1,2,4-triazole-3-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3-amino-1,2,4-triazole with phosphoryl chloride (POCl3) can yield this compound . The reaction typically requires heating and can be carried out under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-chloro-1H-1,2,4-triazole-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), and may require heating.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 5-amino-1H-1,2,4-triazole-3-carbonitrile derivatives .
Scientific Research Applications
5-chloro-1H-1,2,4-triazole-3-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-chloro-1H-1,2,4-triazole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, contributing to its antimicrobial properties . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-chloro-1H-1,2,4-triazole: Similar in structure but lacks the cyano group at the 3rd position.
5-amino-1H-1,2,4-triazole-3-carbonitrile: Similar but has an amino group instead of a chlorine atom at the 5th position.
1,2,4-triazole-3-carboxylic acid: Similar core structure but with a carboxylic acid group instead of a cyano group.
Uniqueness
5-chloro-1H-1,2,4-triazole-3-carbonitrile is unique due to the presence of both a chlorine atom and a cyano group on the triazole ring. This combination imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C3HClN4 |
---|---|
Molecular Weight |
128.52 g/mol |
IUPAC Name |
5-chloro-1H-1,2,4-triazole-3-carbonitrile |
InChI |
InChI=1S/C3HClN4/c4-3-6-2(1-5)7-8-3/h(H,6,7,8) |
InChI Key |
FUKJYGTZXVOMEL-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C1=NNC(=N1)Cl |
Origin of Product |
United States |
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